molecular formula C7H7NO3 B056173 6-Hydroxy-3-methylpicolinic acid CAS No. 115185-81-4

6-Hydroxy-3-methylpicolinic acid

Cat. No. B056173
M. Wt: 153.14 g/mol
InChI Key: WDZFYBWSAROMOO-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Ammonolysis of 3-hydroxy-6-methylpicolinic acid has been reported to yield 3-amino-6-methylpicolinic acid. However, further examination showed the product to be 3-hydroxy-6-methylpicolinamide (Moore, Kirk, & Newmark, 1979).
  • A one-pot synthesis method has been developed for pyridopyrazine-1,6-diones from 6-hydroxypicolinic acids, using a sequential coupling/cyclization reaction (Tran, Mullins, am Ende, & Pettersson, 2013).

Molecular Structure Analysis

  • Copper(II) complex synthesis with 6-hydroxypicolinic acid revealed a tetragonally compressed octahedral coordination environment, highlighting its molecular structure and bonding properties (Kukovec, Kakša, & Popović, 2012).

Chemical Reactions and Properties

  • The ammonolysis of 6-hydroxy-3-methylpicolinic acid undergoes a transformation yielding 3-hydroxy-6-methylpicolinamide, indicating a specific chemical reaction property of the compound (Moore, Kirk, & Newmark, 1979).

Physical Properties Analysis

  • Detailed studies on the synthesis, structural, spectroscopic, thermal, and density functional theory of complexes with 6-methylpicolinate offer insights into the physical properties of related compounds (Kukovec et al., 2008).

Chemical Properties Analysis

  • Vibrational spectroscopic studies and DFT calculations on cobalt(II) complexes with 3-hydroxypicolinic acid provide a thorough understanding of the chemical properties of these compounds (Furic et al., 2013).

Scientific Research Applications

Chemical Reactions and Synthesis

6-Hydroxy-3-methylpicolinic acid, a derivative of picolinic acid, has been explored in various chemical reactions and synthesis processes. For instance, ammonolysis of 3-hydroxy-6-methylpicolinic acid was studied, highlighting its reaction under specific conditions to form picolinamide derivatives (Moore, Kirk, & Newmark, 1979). Another study focused on synthesizing novel compounds, specifically 4-((1H-benzo[d]imidazol-2-yl)oxy)-3-methylpicolinic acid, a key related substance of Rabeprazole sodium, using 3-methylpicolinonitrile (He et al., 2020).

Complex Formation and Coordination Chemistry

6-Hydroxy-3-methylpicolinic acid is significant in coordination chemistry, forming complexes with various metals. Studies have shown the formation of complexes with elements like cobalt (Kukovec et al., 2009), vanadium (Buglyó, Nagy, & Sóvágó, 2005), and lanthanum (Yan et al., 1995). These studies contribute to understanding the coordination behavior and potential applications of such complexes in various fields.

Spectroscopy and Structural Analysis

The compound's interaction with other elements has been analyzed using various spectroscopic methods. For instance, a study on rhodium and copper 6-methylpicolinate complexes used spectroscopy for structural and supramolecular interaction studies (García et al., 2016). These analyses are crucial in understanding the physical and chemical properties of the complexes formed with 6-Hydroxy-3-methylpicolinic acid.

Medicinal Chemistry and Biological Interactions

In medicinal chemistry, the interaction of 6-Hydroxy-3-methylpicolinic acid derivatives with biological systems has been investigated. For example, the uptake of potential anti-diabetic VIVO compounds formed by 6-methylpicolinate with red blood cells was studied to understand their mechanism in biological systems (Sanna et al., 2014).

Safety And Hazards

6-Hydroxy-3-methylpicolinic acid may be harmful if swallowed, inhaled, or in contact with skin. It may cause respiratory irritation, skin irritation, and serious eye irritation . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

properties

IUPAC Name

3-methyl-6-oxo-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-4-2-3-5(9)8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDZFYBWSAROMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10556366
Record name 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-3-methylpicolinic acid

CAS RN

115185-81-4
Record name 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10556366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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